Cas no 2229322-28-3 (4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one)
4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one
- EN300-1769724
- 4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one
- 2229322-28-3
-
- Inchi: 1S/C11H11N5O/c17-10-5-9(6-12-10)7-2-1-3-8(4-7)11-13-15-16-14-11/h1-4,9H,5-6H2,(H,12,17)(H,13,14,15,16)
- InChI Key: UXJAQYCWOBZKKY-UHFFFAOYSA-N
- SMILES: O=C1CC(C2C=CC=C(C3N=NNN=3)C=2)CN1
Computed Properties
- Exact Mass: 229.09635999g/mol
- Monoisotopic Mass: 229.09635999g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 298
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 83.6Ų
4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1769724-0.05g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 0.05g |
$959.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-0.1g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 0.1g |
$1005.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-0.25g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 0.25g |
$1051.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-0.5g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 0.5g |
$1097.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-1.0g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1769724-2.5g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 2.5g |
$2240.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-5.0g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1769724-10.0g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1769724-1g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 1g |
$1142.0 | 2023-09-20 | ||
| Enamine | EN300-1769724-5g |
4-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]pyrrolidin-2-one |
2229322-28-3 | 5g |
$3313.0 | 2023-09-20 |
4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one Related Literature
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one
Introduction to 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one (CAS No. 2229322-28-3)
4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one is a structurally intriguing compound that has garnered significant attention in the field of medicinal chemistry due to its unique pharmacophoric features. This heterocyclic molecule combines a pyrrolidinone core with a phenyl ring substituted at the 3-position by a 1H-1,2,3,4-tetrazole moiety. The presence of these functional groups imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one (CAS No. 2229322-28-3) can be analyzed in terms of its key structural elements. The pyrrolidinone ring is a well-known scaffold in pharmaceuticals, often associated with bioactivity and metabolic stability. Its incorporation into the molecule suggests potential for interactions with biological targets such as enzymes and receptors. The phenyl ring enhances lipophilicity and can be further modified to fine-tune pharmacokinetic properties.
The 1H-1,2,3,4-tetrazole unit is particularly noteworthy due to its electron-rich nature and ability to participate in hydrogen bonding interactions. This moiety has been extensively studied in medicinal chemistry for its role in modulating receptor binding affinity and selectivity. In recent years, tetrazole-containing compounds have shown promise in various therapeutic areas, including antiviral and anticancer applications. The specific positioning of the tetrazole at the 5-position of the phenyl ring in 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one suggests potential for unique binding interactions with biological targets.
Recent advancements in computational chemistry have enabled the systematic screening of such compounds for their potential bioactivity. Molecular docking studies have been instrumental in predicting how 4-3-(1H-1,2,3,4-tetrazol-5-yl)phenylpyrrolidin-2-one might interact with various proteins and enzymes. These studies have highlighted its potential as an inhibitor of certain kinases and other enzymes implicated in inflammatory pathways. Such findings align with the growing interest in developing small-molecule modulators for precision medicine approaches.
In vitro assays have further validated these computational predictions by evaluating the compound's ability to modulate specific biological pathways. Preliminary results suggest that 4-(3-(1H-tetrazol)-5-yphenyl)-pyrrolidinone, as it is sometimes referred to informally, exhibits inhibitory activity against several targets relevant to neurological disorders. This includes enzymes involved in neurotransmitter synthesis and degradation. The dual functionality provided by the pyrrolidinone and tetrazole moieties may contribute to its multifaceted pharmacological profile.
The synthesis of 4-(3-(1H-tetrazol)-5-yphenyl)-pyrrolidinone presents both challenges and opportunities for medicinal chemists. The integration of the tetrazole ring into the phenyl substituent requires careful consideration of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such complex structures more efficiently than ever before. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in forming the carbon-carbon bonds necessary for this molecule's framework.
The pharmacokinetic properties of CAS No 2229322 28 3 are also of critical importance in determining its suitability as a drug candidate. Initial studies suggest that this compound exhibits reasonable solubility and bioavailability profiles when tested in preclinical models. These characteristics are essential for ensuring that the compound reaches its intended target site at effective concentrations without being rapidly metabolized or excreted.
As research continues to uncover new therapeutic applications for heterocyclic compounds like CAS No 2229322283, it is likely that 4-(3-(1H-tetrazol)-5-yphenyl)-pyrrolidinone will play a significant role in future drug development pipelines. Its unique structural features offer a rich scaffold for medicinal chemists to explore modifications aimed at optimizing bioactivity while minimizing side effects. Collaborative efforts between academic researchers and industry scientists will be crucial in translating these early findings into tangible therapeutic benefits for patients worldwide.
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